molecular formula C₂₄H₂₆F₃NO₁₀ B1154057 Etofenamate O-β-D-Glucuronide

Etofenamate O-β-D-Glucuronide

Cat. No.: B1154057
M. Wt: 545.46
Attention: For research use only. Not for human or veterinary use.
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Description

Etofenamate O-β-D-glucuronide is a glucuronidated metabolite of etofenamate, a non-steroidal anti-inflammatory drug (NSAID) derived from flufenamic acid. Etofenamate undergoes glucuronidation via hepatic UDP-glucuronosyltransferase (UGT) enzymes, forming a water-soluble conjugate for renal or biliary excretion. In dogs, this compound is detected in minor amounts in urine and feces, with flufenamic acid and hydroxy derivatives dominating the metabolic profile . Notably, etofenamate also undergoes a unique conjugation pathway with fatty acids (e.g., oleate, palmitate), representing a rare metabolic route distinct from typical glucuronidation .

Properties

Molecular Formula

C₂₄H₂₆F₃NO₁₀

Molecular Weight

545.46

Synonyms

2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid 2-(2-Hydroxyethoxy)ethyl Ester O-β-D-Glucuronide;  2-(2-Hydroxyethoxy)ethyl Fufenamate O-β-D-Glucuronide;  Bayrogel O-β-D-Glucuronide;  Reumon O-β-D-Glucuronide;  Rheumon O-β-D-Glucuronide;  Traumon Gel O-β

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

O-Glucuronides vs. N-Glucuronides

Etofenamate O-β-D-glucuronide is an O-linked glucuronide , where the glucuronic acid attaches to a hydroxyl group. This contrasts with N-glucuronides (e.g., carvedilol N′-β-D-glucuronide), where conjugation occurs at nitrogen atoms. Structural differences influence stability, clearance, and analytical detection:

  • O-Glucuronides (e.g., acetaminophen O-β-D-glucuronide, darunavir O-β-D-glucuronide) are generally more resistant to enzymatic hydrolysis than N-glucuronides, which are prone to acidic degradation .
  • N-Glucuronides (e.g., trifluoperazine N-glucuronide) often require specialized chromatography or ion/molecule reactions (e.g., HSiCl3 adduct formation) for differentiation from O-isomers in mass spectrometry .
Table 1: Structural Comparison of Selected Glucuronides
Compound Parent Molecule Conjugation Site Key Metabolic Role Source
This compound Etofenamate Hydroxyl (O-) Minor metabolite, fatty acid conjugate NSAID metabolism
Acetaminophen O-β-D-glucuronide Acetaminophen Hydroxyl (O-) Major elimination pathway (>50%) Analgesic metabolism
Carvedilol N′-β-D-glucuronide Carvedilol Nitrogen (N-) Secondary metabolite, rapid clearance β-blocker metabolism
Luteolin-3′-O-β-D-glucuronide Luteolin Hydroxyl (O-) Antioxidant, photoprotective agent Salvia officinalis

Metabolic Significance

This compound is a minor metabolite compared to other glucuronides:

  • Acetaminophen O-β-D-glucuronide accounts for 52–57% of acetaminophen metabolism, highlighting its role as a primary detoxification pathway .
  • Mycophenolic acid β-D-glucuronide is the dominant metabolite of mycophenolate mofetil, crucial for immunosuppressive activity . In contrast, etofenamate’s glucuronide is overshadowed by its fatty acid conjugates, suggesting species-specific or pathway-priority differences in metabolism .

Analytical Differentiation

This compound can be distinguished using HPLC/MS/MS with ion/molecule reactions:

  • HSiCl3 adduct formation : O-glucuronides generate [M − H + HSiCl3− HCl]− ions, while N-glucuronides form [M − H + HSiCl3−2HCl]− .
  • Retention time: In reversed-phase HPLC, O-glucuronides (e.g., acetaminophen O-β-D-glucuronide) elute earlier than N-glucuronides due to polarity differences .

Q & A

Q. What enzymatic methods are commonly used for synthesizing O-β-D-glucuronides in vitro?

Recombinant UDP-glucuronosyltransferases (UGTs) expressed in E. coli or human liver/kidney microsomes are widely employed. For example, UGT1A1, UGT1A3, and UGT1A9 isoforms are critical for glucuronidation, as demonstrated in dolutegravir metabolism . Engineered Streptomyces chromofuscus UGTs expressed in E. coli BL21(DE3) have also been used to synthesize resveratrol glucuronides with high regioselectivity .

Q. Which analytical techniques are essential for structural characterization of O-β-D-glucuronides?

High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR; ¹H and ¹³C) are standard. For example, ¹H NMR coupling constants (e.g., 7.5 Hz for β-configuration anomeric protons) confirm glucuronic acid linkage . MS further validates molecular weight and fragmentation patterns, as shown for silodosin and 7-hydroxychlorpromazine glucuronides .

Q. How is the β-configuration of glucuronic acid confirmed in synthetic glucuronides?

The β-configuration is identified via NMR: the anomeric proton exhibits a doublet with a coupling constant of ~7.5 Hz, as observed in kaempferol-7,4'-di-O-β-D-glucuronide . Additional confirmation comes from downfield shifts in aromatic protons due to glucuronidation .

Advanced Research Questions

Q. How can regioselectivity in flavonoid glucuronidation be optimized for specific hydroxyl groups?

Q. What factors affect the bioconversion efficiency of glucuronidation in whole-cell biocatalysts?

Substrate concentration, pH, temperature, and enzyme expression levels are critical. For resveratrol glucuronidation, 0.5 mM substrate at pH 6.5 and 40°C yielded 83% conversion, while higher concentrations (1.0 mM) reduced efficiency to 41.7% . Scaling to 1-L systems achieved titers of 78.38 mg/L for resveratrol-4'-O-β-D-glucuronide .

Q. How do structural modifications in the aglycone influence UGT-mediated glucuronidation kinetics?

Electron-withdrawing groups and steric hindrance near hydroxyl groups reduce glucuronidation rates. For example, quercetin derivatives with substituted B-rings show lower affinity for UGT1A1 compared to unmodified analogs . Quantitative structure-activity relationship (QSAR) models can predict these effects .

Q. What in silico models predict interactions between glucuronides and efflux transporters like MRP2?

3D homology models of MRP2, combined with molecular docking, assess binding affinity. Quercetin-3-O-β-D-glucuronide showed stronger interactions with MRP2 than its 7-O-β-D counterpart, highlighting the role of glucuronide position in transporter recognition .

Methodological Considerations

Q. How can researchers address contradictions in glucuronidation data across studies?

Discrepancies often arise from differences in UGT isoform specificity or experimental conditions (e.g., pH, cofactors). Cross-validate findings using recombinant enzyme systems and standardized protocols, as applied in dolutegravir glucuronidation studies .

Q. What strategies improve the stability of glucuronides during large-scale biosynthesis?

Optimize reaction pH (6.5–7.0) to prevent acid hydrolysis and use immobilized enzymes to enhance reusability. For example, Streptomyces chromofuscus UGT retained >80% activity after three cycles in resveratrol glucuronide production .

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